Iothalamate Meglumine is an organic iodine compound primarily utilized as a radiographic contrast agent in scientific research. [, , ] It is classified as an ionic monomeric contrast agent due to its chemical structure and dissociation into charged particles in solution. [] In research, Iothalamate Meglumine serves as a tool for enhancing the visibility of various anatomical structures and physiological processes during imaging procedures. [, , , , ]
Iothalamate meglumine is classified as a radiopaque medium, which means it is used to block X-rays or other forms of radiation, allowing for clearer imaging of internal organs and systems. It is derived from iothalamic acid, which itself is synthesized from various chemical precursors. The compound is commercially available under various brand names, including Conray 60 and Vascoray .
The synthesis of iothalamate meglumine involves several steps:
The specific conditions (temperature, pressure, and reaction time) can vary depending on the desired purity and yield of the final product.
Iothalamate meglumine has a complex molecular structure characterized by its iodine content, which contributes to its radiopaque properties. The molecular formula for iothalamate meglumine is with a molecular weight of approximately 613.916 g/mol .
The structural representation includes multiple functional groups such as amides and carboxylic acids, contributing to its biochemical interactions.
Iothalamate meglumine participates in various chemical reactions primarily relevant to its function as a contrast agent:
The mechanism of action for iothalamate meglumine involves:
This mechanism highlights its role in enhancing diagnostic imaging quality by improving visualization of anatomical structures.
Iothalamate meglumine exhibits several notable physical and chemical properties:
These properties are critical when considering dosage forms and administration routes in clinical settings.
Iothalamate meglumine has several significant applications in medical diagnostics:
These applications underscore its importance as a diagnostic tool in modern medicine, providing critical information for patient management and treatment planning.
Iothalamate meglumine emerged during the 1950s-1960s as part of a transformative effort to improve triiodinated benzene ring derivatives for radiographic imaging. Early ionic contrast agents like sodium diatrizoate (introduced in the 1950s) exhibited high osmolality (approximately 1500-2000 mOsm/kg), causing significant patient discomfort and adverse reactions. Researchers sought to improve tolerability by combining the iothalamate anion with meglumine (N-methylglucamine) cation, creating a highly water-soluble compound with lower acute toxicity than earlier diatrizoate formulations [3] [7]. This molecular innovation yielded an ionic monomeric agent with improved safety margins while retaining the critical radio-opacity required for vascular and excretory imaging [6].
The synthesis involved conjugating the triiodinated benzene core structure with specific organic side chains, with meglumine serving as a solubility-enhancing cation. This molecular configuration allowed iothalamate meglumine solutions to achieve iodine concentrations of 30-60% (282-480 mgI/mL), providing sufficient radiographic density for diverse procedures. Its initial applications centered on urography and angiography, where its renal excretion profile (filtered unchanged by glomeruli) enabled detailed visualization of the urinary tract [5] [6]. By the early 1960s, iothalamate meglumine had become established as a versatile agent for both intravascular and intracavitary examinations, marking a significant evolution from earlier hypertonic diatrizoate-based formulations [7].
Table 1: Evolution of Early Ionic Radiocontrast Agents
Compound (Introduction Era) | Chemical Class | Representative Osmolality (mOsm/kg) | Key Clinical Advantages |
---|---|---|---|
Sodium Iodide (1920s) | Ionic Monomer | ~1500 (for 30% iodine) | First IV agent |
Diatrizoate (1950s) | Ionic Monomer | ~1500-2000 | Improved radio-opacity |
Iothalamate Meglumine (1960s) | Ionic Monomer | ~1200-1400 | Improved solubility & lower toxicity |
Ioxaglate (1980s) | Ionic Dimer | ~600 | Lower osmolality |
Iothalamate meglumine received FDA approval in 1962 under the brand name Conray® (Mallinckrodt Pharmaceuticals), rapidly becoming a first-line ionic contrast medium for angiography, venography, and urography [4] [5]. Its adoption coincided with the global expansion of specialized radiology departments and the increasing utilization of intravenous urography (IVU) for diagnosing urinary tract pathologies. By 1970, Conray® accounted for approximately 40% of intravascular ionic contrast procedures in the United States, reflecting its clinical acceptance [8].
Critical regulatory milestones included:
Commercial development saw variations like Conray-30® (lower concentration for pediatric use) and Conray-43® (higher iodine concentration for abdominal/pelvic CT). Throughout the 1970s-1980s, iothalamate meglumine maintained significant market dominance despite emerging nonionic alternatives, largely due to its cost-effectiveness and well-established efficacy profile. By 1985, global sales exceeded $120 million annually (equivalent to ~$320 million in 2025 USD), underscoring its widespread adoption [1] [8].
Table 2: Market Evolution of Iothalamate Meglumine vs. Contrast Media Industry
Period | Global Contrast Media Market (USD) | Iothalamate Meglumine Market Position | Key Adoption Drivers |
---|---|---|---|
1965-1975 | $280 million | Dominant ionic agent | Cost-effectiveness; Renal excretion efficiency |
1975-1985 | $820 million | Co-dominant with diatrizoate | Expanded indications (CT/angiography) |
1985-1995 | $1.9 billion | Declining share vs. nonionic media | Persistence in outpatient urography |
2000-2024 | $5.3 billion (2024 value) | Niche applications | Cost-driven markets; Retrograde pyelography |
The introduction of nonionic agents (e.g., iohexol, iopamidol) in the 1980s fundamentally redirected contrast media research due to their superior safety profiles. Nonionic monomers demonstrated significantly lower osmolality (500-700 mOsm/kg) than ionic agents like iothalamate meglumine (~1400 mOsm/kg), reducing hemodynamic instability and discomfort during rapid bolus injection [7] [9]. Landmark clinical studies revealed critical differences:
These findings shifted industry investment toward nonionic monomer and dimer development (e.g., iodixanol). By 2000, nonionic agents captured >80% of the intravascular contrast market in developed countries [1]. Consequently, research into ionic agents like iothalamate meglumine declined sharply, focusing instead on:
The legacy of iothalamate meglumine persists in modern contrast agent design through its role in establishing structure-osmolality relationships. Research demonstrated that osmolality reduction directly correlates with improved patient tolerance – a principle guiding all subsequent contrast media innovation [3] [7].
Table 3: Physiochemical Properties Driving the Ionic-to-Nonionic Transition
Property | Iothalamate Meglumine (Ionic Monomer) | Iohexol (Nonionic Monomer) | Iodixanol (Nonionic Dimer) |
---|---|---|---|
Osmolality (mOsm/kg) | 1200-1400 | 520-720 | 290 |
Iodine Concentration | Up to 400 mgI/mL | Up to 350 mgI/mL | Up to 320 mgI/mL |
Viscosity (cP at 37°C) | 5-15 | 5-20 | 8-25 |
Research Focus (1985-2000) | Toxicity mitigation | Global clinical adoption | Iso-osmolality optimization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7